tert-butyl 7-formyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
CAS No.: 912270-39-4
Cat. No.: VC3859154
Molecular Formula: C14H18N2O3
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912270-39-4 |
|---|---|
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | tert-butyl 7-formyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-4-5-10-6-7-11(9-17)15-12(10)16/h6-7,9H,4-5,8H2,1-3H3 |
| Standard InChI Key | QFQBLYXMPGIYCU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C=O |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a 1,8-naphthyridine core, a bicyclic system comprising two fused pyridine rings. The 3,4-dihydro modification indicates partial saturation of the pyridine ring, reducing aromaticity and altering electronic properties. Key functional groups include:
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tert-Butyl carbamate at the 1-position, providing steric bulk and stability.
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Formyl group at the 7-position, offering a reactive aldehyde for further derivatization.
The IUPAC name, tert-butyl 7-formyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate, reflects these substituents and the partially saturated ring system.
Physicochemical Properties
Experimental and predicted physicochemical data are summarized below:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 396.9 ± 42.0 °C (Predicted) | |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | |
| Acid Dissociation (pKa) | 3.38 ± 0.20 (Predicted) | |
| Molecular Weight | 262.3 g/mol |
The low pKa suggests protonation at physiological pH, influencing solubility and intermolecular interactions .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of this compound involves multi-step strategies leveraging cyclization and functional group transformations:
Route 1: Cyclization of Aminopyridine Derivatives
A common approach involves the condensation of 2-aminopyridine derivatives with carbonyl-containing reagents. For example, 2-aminopyridine-3-carbaldehyde reacts with propane-1,2,3-triol in sulfuric acid to form the 1,8-naphthyridine core, followed by tert-butoxycarbonyl (Boc) protection and formylation .
Route 2: Hydrogenation of Aromatic Precursors
Starting from 1-Boc-7-(2-propenyl)-1,8-naphthyridine, catalytic hydrogenation using 5% rhodium on carbon selectively reduces the double bond, yielding the 3,4-dihydro intermediate. Subsequent oxidation introduces the formyl group at the 7-position.
Route 3: Friedländer Annulation
The Friedländer reaction between 3-acetylpentane-2,4-dione and 2-aminopyridine-3-carbaldehyde in basic conditions constructs the naphthyridine ring, with subsequent Boc protection and formylation completing the synthesis .
Chemical Reactivity and Functionalization
Aldehyde-Directed Transformations
The formyl group at the 7-position serves as a versatile handle for further modifications:
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Reduction: Sodium borohydride converts the aldehyde to a hydroxymethyl group, enhancing hydrophilicity.
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Oxidation: Strong oxidants like potassium permanganate yield a carboxylic acid, useful for conjugation or salt formation.
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Condensation Reactions: Reaction with amines forms Schiff bases, enabling the construction of imine-linked derivatives .
Boc Group Stability
The tert-butyl carbamate is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid) or heat, regenerating the secondary amine. This property is critical in protecting group strategies during multi-step syntheses.
Applications in Drug Discovery
Case Study: Analog Development
Ethyl 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate (a related compound) undergoes hydrazinolysis to form carbohydrazides, intermediates for antitumor agents . Similarly, the formyl group in this compound could be leveraged to synthesize hydrazone derivatives for targeted therapies .
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from moderate yields (30–50%) due to competing side reactions during cyclization. Microwave-assisted synthesis or flow chemistry may improve efficiency .
Biological Profiling
Despite theoretical potential, experimental data on this compound’s pharmacokinetics and toxicity are absent. In vitro assays against bacterial and cancer cell lines are needed to validate utility.
Computational Modeling
Density functional theory (DFT) studies could predict binding affinities for specific targets, guiding rational design of derivatives.
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